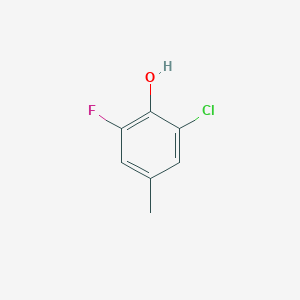![molecular formula C16H23ClN2O4S B14028242 (4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thiazinoazepine structure, which contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazinoazepine core, followed by the introduction of the benzyl group and the carboxylate moiety. Common reagents used in these reactions include benzyl chloride, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its ability to modulate specific biological pathways suggests that it could be developed into a pharmaceutical agent for treating various diseases. Ongoing research aims to elucidate its pharmacokinetics, toxicity, and efficacy in preclinical models.
Industry
In the industrial sector, (4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways are the subject of ongoing research, with studies employing techniques such as molecular docking and biochemical assays to elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate: This compound shares the same core structure but lacks the 1,1-dioxide moiety.
(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide: This compound is similar but does not include the hydrochloride salt.
Uniqueness
The presence of the 1,1-dioxide moiety and the hydrochloride salt in (4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride distinguishes it from its analogs. These structural features contribute to its unique chemical properties, reactivity, and potential biological activities. The 1,1-dioxide moiety, in particular, may enhance its stability and solubility, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C16H23ClN2O4S |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
benzyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O4S.ClH/c19-16(22-12-13-4-2-1-3-5-13)18-9-6-14-15(7-10-18)23(20,21)11-8-17-14;/h1-5,14-15,17H,6-12H2;1H/t14-,15+;/m1./s1 |
InChI-Schlüssel |
ABXWKOXWPNJRRB-LIOBNPLQSA-N |
Isomerische SMILES |
C1CN(CC[C@H]2[C@@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CN(CCC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
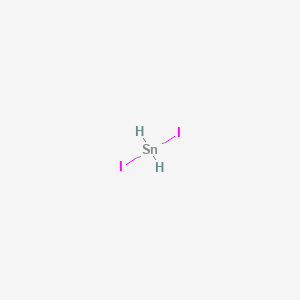
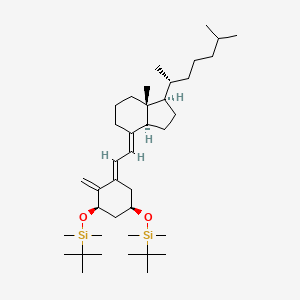
![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
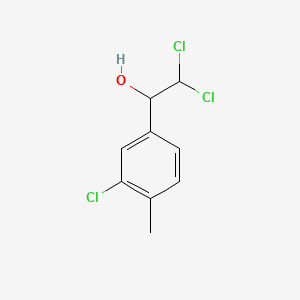

![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)

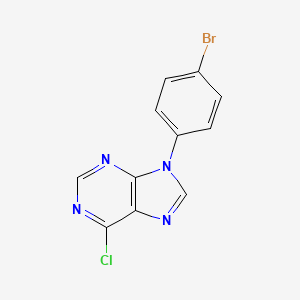
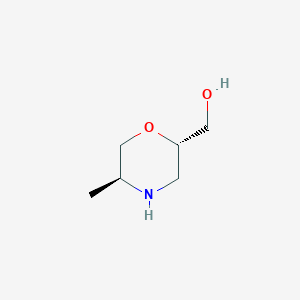
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
